molecular formula C12H24Cl2 B1616224 1,12-Dichlorododecane CAS No. 3922-28-9

1,12-Dichlorododecane

Cat. No.: B1616224
CAS No.: 3922-28-9
M. Wt: 239.22 g/mol
InChI Key: RNXPZVYZVHJVHM-UHFFFAOYSA-N
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Description

1,12-Dichlorododecane is an organic compound with the molecular formula C₁₂H₂₄Cl₂This compound is primarily used in organic synthesis and industrial applications due to its reactivity and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,12-Dichlorododecane can be synthesized through the chlorination of dodecane. The reaction typically involves the use of chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where chlorine radicals abstract hydrogen atoms from dodecane, leading to the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large-scale reactors where dodecane is continuously fed and chlorinated under controlled conditions. The reaction is monitored to ensure the selective formation of the desired dichlorinated product. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,12-Dichlorododecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Alcohols, amines, thiols.

    Elimination: Alkenes.

    Oxidation: Carboxylic acids

Scientific Research Applications

1,12-Dichlorododecane has several applications in scientific research and industry:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Material Science: Employed in the preparation of polymers and other materials with specific properties.

    Biological Studies: Utilized in studies involving the interaction of chlorinated alkanes with biological systems.

    Industrial Applications: Used in the production of surfactants, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,12-Dichlorododecane primarily involves its reactivity as a chlorinated alkane. The chlorine atoms in the compound make it susceptible to nucleophilic substitution and elimination reactions. In biological systems, chlorinated alkanes can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1,10-Dichlorodecane
  • 1,8-Dichlorooctane
  • 1,6-Dichlorohexane

Uniqueness

1,12-Dichlorododecane is unique due to its longer alkane chain compared to other dichlorinated alkanes. This longer chain length can influence its physical properties, reactivity, and applications. For example, it may have different solubility characteristics and reactivity patterns compared to shorter-chain dichlorinated alkanes .

Properties

IUPAC Name

1,12-dichlorododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24Cl2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXPZVYZVHJVHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCl)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192479
Record name 1,12-Dichlorododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3922-28-9
Record name 1,12-Dichlorododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3922-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,12-Dichlorododecane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,12-Dichlorododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,12-dichlorododecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and some key physicochemical properties of 1,12-dichlorododecane?

A1: this compound is a chlorinated alkane with the molecular formula C12H24Cl2. [, ] Its structure consists of a twelve-carbon linear chain with chlorine atoms attached to the terminal carbons. While the provided research doesn't offer detailed spectroscopic data, it does reveal key physicochemical properties. For instance, its subcooled-liquid vapor pressure (Ps) at 25°C is 648 Pa, and its Henry's law constant (Hs) at the same temperature is 648 Pa·m3/mol. [] These properties provide insights into its volatility and behavior in aqueous environments.

Q2: How does the chain length of dichloroalkanes affect their volatility?

A2: Research indicates that increasing the carbon chain length in dichloroalkanes generally leads to a decrease in vapor pressure. [] This trend is observed for this compound compared to its shorter-chain counterparts like 1,10-dichlorodecane. This decrease in volatility with increasing chain length can be attributed to the stronger van der Waals forces between the longer molecules. []

Q3: Can this compound form specific structures when adsorbed on surfaces?

A3: While not specifically investigated for this compound, research on related haloalkanes, like 1-bromo-dodecane and 1-chloro-dodecane, reveals their ability to form circular structures called "corrals" on silicon surfaces. [] These corrals, composed of pairs of semicircular molecules, are stabilized by charge transfer interactions with the surface. Though not explicitly studied, it's plausible that this compound might exhibit similar self-assembly behavior due to structural similarities with the investigated haloalkanes.

Q4: How does this compound behave in electrochemical reactions?

A4: While the provided research doesn't directly investigate the electrochemical behavior of this compound, it does explore the electrochemical reduction of similar dihaloalkanes, like 1,6-dibromohexane. [] These studies highlight that the carbon-chlorine bond in these compounds is not easily reduced electrochemically. [] This information suggests that this compound might also exhibit resistance to direct electrochemical reduction.

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